1,4-Naphthalenedione, 2,3-bis(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 2,3-bis(1,1-dimethylethyl)- is a chemical compound with a molecular formula of C18H24O2 It is a derivative of 1,4-naphthoquinone, where the hydrogen atoms at positions 2 and 3 are replaced by tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2,3-bis(1,1-dimethylethyl)- typically involves the alkylation of 1,4-naphthoquinone with tert-butyl groups. One common method is the Friedel-Crafts alkylation reaction, where 1,4-naphthoquinone reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2,3-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives with additional oxygen functionalities, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
1,4-Naphthalenedione, 2,3-bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2,3-bis(1,1-dimethylethyl)- involves its interaction with molecular targets and pathways in biological systems. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making the compound a potential candidate for anticancer therapy. Additionally, its ability to interact with enzymes and proteins can modulate various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound, which lacks the tert-butyl groups.
2,3-Dimethoxynaphthalene-1,4-dione: A derivative with methoxy groups instead of tert-butyl groups.
1,4-Naphthalenedione, 2-hydroxy-3-methyl-: Another derivative with different substituents.
Uniqueness
1,4-Naphthalenedione, 2,3-bis(1,1-dimethylethyl)- is unique due to the presence of tert-butyl groups, which can influence its chemical reactivity and biological activity. The bulky tert-butyl groups can provide steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.
Properties
CAS No. |
104582-10-7 |
---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2,3-ditert-butylnaphthalene-1,4-dione |
InChI |
InChI=1S/C18H22O2/c1-17(2,3)13-14(18(4,5)6)16(20)12-10-8-7-9-11(12)15(13)19/h7-10H,1-6H3 |
InChI Key |
WCFWUDWAINZKJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)C2=CC=CC=C2C1=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.